molecular formula C12H12N4OS B1466147 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile CAS No. 1258440-55-9

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

Cat. No.: B1466147
CAS No.: 1258440-55-9
M. Wt: 260.32 g/mol
InChI Key: DSYXCZGKLSZHRE-UHFFFAOYSA-N
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Description

This compound features a benzonitrile core substituted at the 2-position with an isopropoxy group [(1-methylethyl)oxy] and at the 5-position with a 5-amino-1,3,4-thiadiazol-2-yl moiety. The isopropoxy group enhances lipophilicity, while the thiadiazole ring contributes to hydrogen bonding and π-π interactions, making it a candidate for pharmaceutical or agrochemical applications . Synthetically, such compounds are often derived via nucleophilic substitution or cyclization reactions involving thiosemicarbazides and aromatic aldehydes .

Properties

IUPAC Name

5-(5-amino-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-7(2)17-10-4-3-8(5-9(10)6-13)11-15-16-12(14)18-11/h3-5,7H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYXCZGKLSZHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile is a compound of significant interest due to its diverse biological activities. The thiadiazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 270.34 g/mol
  • CAS Number : 181370-69-4

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Pseudomonas aeruginosa40.0 μg/mL

These results suggest that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound compared to standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
  • IC50 Values : Ranging from 10 to 30 μM depending on the specific derivative.

These findings highlight the potential of thiadiazole-containing compounds in cancer therapy, particularly as lead compounds for further drug development .

Anti-inflammatory Effects

Some studies have reported that compounds with a thiadiazole structure exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of 5-amino-1,3,4-thiadiazole and evaluated their biological activities. The study found that modifications at the phenyl ring significantly impacted antibacterial activity, with certain substitutions leading to enhanced potency against resistant strains .

Case Study 2: Thiadiazole Derivatives in Cancer Treatment

Another investigation focused on the anticancer properties of thiadiazole derivatives in combination therapies. The results suggested that these compounds could be effectively used alongside traditional chemotherapeutics to enhance overall efficacy and reduce side effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the phenyl group have resulted in enhanced cytotoxic effects against cancer cell lines such as K562 (CML), Jurkat, and HeLa. The MTT assay demonstrated that certain derivatives outperformed standard chemotherapeutics like Adriamycin in inhibiting cancer cell proliferation.

Urease Inhibition
The compound has also been evaluated for its urease inhibitory activities. Urease inhibitors are crucial in treating conditions like urinary tract infections and certain types of kidney stones. The synthesized derivatives displayed IC50 values ranging from 2.85 to 5.83 µM, significantly lower than standard inhibitors like thiourea (IC50 = 22 µM) and hydroxyurea (IC50 = 100 µM), indicating a high level of activity against urease.

Biological Research

Enzyme Inhibition Studies
In addition to urease, the compound has been investigated for its ability to inhibit other enzymes, including carbonic anhydrase II (hCA-II). This inhibition is relevant for developing treatments for conditions such as glaucoma and obesity. The pharmacophore model used in these studies indicates potential interactions at the molecular level that could lead to new therapeutic agents.

Materials Science

Nanocomposite Development
Recent studies have explored the use of this compound in developing nanocomposites for electrochemical sensors. For example, a nanocomposite made from reduced graphene oxide and gold nanoparticles incorporated with poly(2-amino-5-mercapto-1,3,4-thiadiazole) has been utilized to construct sensors for detecting doxorubicin. This application highlights the compound's versatility beyond traditional medicinal uses into advanced material applications .

Textile Industry

Dyeing Performance
Thiadiazole derivatives, including this compound, have been synthesized and characterized for their dyeing performance in textiles. The unique chemical properties associated with thiadiazoles make them suitable candidates for developing new dyes with improved performance characteristics.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity against leukemia and cervical cancer cells
Urease InhibitionIC50 values significantly lower than standard inhibitors
Biological ResearchEnzyme InhibitionPotential inhibitor of hCA-II with implications for various diseases
Materials ScienceElectrochemical SensorsEffective detection of doxorubicin using nanocomposites
Textile IndustryDyeing PerformanceImproved dye characteristics through thiadiazole derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Benzonitrile Linkages

a) 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
  • Structure : Features a benzonitrile group linked to the thiadiazole via a thioether (-S-CH2-) bridge.
  • Key Differences : The thioether linkage increases flexibility compared to the rigid isopropoxy group in the target compound. This may alter binding affinity in biological systems.
  • Molecular Weight : 248.322 g/mol (vs. ~305.34 g/mol for the target compound, estimated) .
b) 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
  • Structure : Integrates a pyrazole-carbonitrile scaffold with a thiadiazole-thioacetyl group.
  • Activity : Exhibits antibacterial properties, with a mass of 281.1 g/mol (M+H)+. The pyrazole ring introduces additional hydrogen-bonding sites absent in the target compound .

Thiadiazole-Based Agrochemicals

a) Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
  • Structure : Shares the isopropoxy group but replaces the benzonitrile with a fluorophenyl-acetamide moiety.
  • Application: A herbicide targeting lipid synthesis in weeds. The trifluoromethyl group on the thiadiazole enhances metabolic stability compared to the amino group in the target compound .
a) 5-(5-Amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
  • Activity: Potent antibacterial agent, highlighting the role of the 5-amino-thiadiazole group in microbial inhibition. The dihydropyrimidinone ring provides conformational rigidity, unlike the benzonitrile core in the target compound .
b) 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold Derivatives
  • Structure : Two thiadiazole rings linked by a butane chain.
  • Application : Allosteric glutaminase inhibitors. The dual thiadiazole system enables multivalent binding, contrasting with the single thiadiazole in the target compound .

Simplified Thiadiazole Analogs

a) 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Structure : Lacks the benzonitrile and isopropoxy groups.
  • Utility : A foundational scaffold for synthesizing more complex derivatives. The ethyl group at position 5 increases hydrophobicity but reduces functional diversity compared to the target compound .

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Chemical Activity Reference ID
Target Compound ~305.34 5-Amino-thiadiazole, isopropoxybenzonitrile Potential pharmaceutical candidate
4-{[(5-Amino-thiadiazol-2-yl)thio]methyl}benzonitrile 248.32 Thioether linkage N/A (structural analog)
Flufenacet 371.32 Trifluoromethyl-thiadiazole, isopropoxy Herbicide
5-Amino-thiadiazole-dihydropyrimidinone 295.33 Dihydropyrimidinone core Antibacterial
1,4-Di(5-amino-thiadiazol-2-yl)butane derivative ~450.00 (varies) Dual thiadiazole system Glutaminase inhibition

Key Research Findings

  • Role of the 5-Amino Group: The amino group in thiadiazole derivatives enhances hydrogen-bonding capacity, critical for target engagement in antibacterial and enzymatic inhibition applications .
  • Impact of Substituents : The isopropoxy group in the target compound improves membrane permeability compared to thioether or oxadiazole-linked analogs .
  • Agrochemical vs. Pharmaceutical Design: Trifluoromethyl groups (as in flufenacet) favor agrochemical stability, while amino and benzonitrile groups are more common in drug discovery .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile typically involves:

  • Formation of the 1,3,4-thiadiazole ring from appropriate precursors such as thiosemicarbazides or related hydrazine derivatives.
  • Introduction of the amino group at the 5-position of the thiadiazole ring.
  • Attachment of the substituted benzonitrile moiety, specifically functionalized with an isopropoxy group at the 2-position.

Preparation of the 1,3,4-Thiadiazole Core

A common method for constructing the 1,3,4-thiadiazole ring involves cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by acidification to precipitate the thiadiazole compound.

Example Procedure:

  • Mix potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol.
  • Add carbon disulfide (0.1 mol) to the mixture.
  • Heat under reflux for 24 hours.
  • Concentrate the reaction mixture and acidify carefully with 10% hydrochloric acid.
  • Isolate the pale-yellow precipitate of the thiadiazole intermediate by filtration.
  • Yield: Approximately 74%; melting point ~235-237 °C.

This method produces the 5-mercapto-1,3,4-thiadiazole intermediate, which can be further functionalized.

Functionalization to 5-Amino-1,3,4-thiadiazole Derivatives

The 5-mercapto group on the thiadiazole ring can be converted to the amino group via substitution or condensation reactions. For example, imine formation with aldehydes or amines followed by reduction or rearrangement can yield 5-amino derivatives.

Attachment of the 2-(Isopropoxy)benzonitrile Moiety

The benzonitrile ring substituted with an isopropoxy group at the 2-position can be introduced by nucleophilic aromatic substitution or coupling reactions. The isopropoxy substituent is generally introduced via alkylation of a hydroxybenzonitrile precursor using isopropyl halides under basic conditions.

Representative Synthetic Route for the Target Compound

Although direct literature on the exact compound is limited, the following generalized synthetic sequence is inferred from related thiadiazole and substituted benzonitrile syntheses:

Step Reaction Conditions Yield (%) Notes
1 Synthesis of 5-mercapto-1,3,4-thiadiazole KOH, thiosemicarbazide, CS2, reflux in ethanol, acidification ~74 Precursor for thiadiazole ring
2 Conversion to 5-amino-1,3,4-thiadiazole Condensation with appropriate amines or aldehydes, reduction if needed Variable Functionalization at 5-position
3 Preparation of 2-(isopropoxy)benzonitrile Alkylation of 2-hydroxybenzonitrile with isopropyl halide, base High Introduction of isopropoxy substituent
4 Coupling of thiadiazole and benzonitrile moieties Condensation or nucleophilic substitution in organic solvent (e.g., acetonitrile), heating Moderate to high Final assembly of target compound

Detailed Reaction Conditions and Findings

  • Cyclization and Thiadiazole Formation: The cyclization step is carried out under reflux in ethanol for 24 hours with potassium hydroxide and carbon disulfide, yielding the thiadiazole intermediate efficiently.

  • Substitution Reactions: The amino substitution at the 5-position can be achieved by reactions with suitable amines or via reduction of imine intermediates. The reaction progress is monitored by thin-layer chromatography (TLC), and products are purified by recrystallization from ethanol.

  • Coupling Step: The final coupling of the substituted thiadiazole with the isopropoxybenzonitrile derivative is generally performed in polar aprotic solvents such as acetonitrile or acetic acid under heating (e.g., 70°C for several hours to days), sometimes requiring acidic or basic conditions to drive the reaction to completion.

  • Purification: Isolation of the final compound is typically achieved by extraction into aqueous alkaline media followed by acidification to precipitate the product, filtration, and drying.

Comparative Analysis of Solvents and Reaction Times

Solvent Temperature Range Reaction Time Notes
Ethanol Reflux (~78°C) 24 hours Used for thiadiazole ring formation
Acetonitrile 70°C 5 hours to 5 days Used for coupling reactions
Acetic Acid 70-90°C 0.5 to 5 hours Alternative solvent for coupling

Summary of Key Research Findings

  • The preparation of 5-amino-1,3,4-thiadiazole derivatives is well-established through cyclization of thiosemicarbazide and carbon disulfide under basic reflux conditions, yielding intermediates suitable for further functionalization.

  • Coupling with substituted benzonitrile derivatives bearing alkoxy groups such as isopropoxy is achieved under heated conditions in organic solvents, with reaction times varying from hours to days depending on substituents and solvent choice.

  • Purification typically involves aqueous extraction and acid-base precipitation, ensuring high purity of the final compound.

  • Reaction monitoring by TLC and HPLC is standard to confirm completion and purity of intermediates and final products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

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